2,5-Dimethoxy-4-methylphenethylamine

Catalog No.
S515836
CAS No.
24333-19-5
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxy-4-methylphenethylamine

CAS Number

24333-19-5

Product Name

2,5-Dimethoxy-4-methylphenethylamine

IUPAC Name

2-(2,5-dimethoxy-4-methylphenyl)ethanamine

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2/h6-7H,4-5,12H2,1-3H3

InChI Key

UNQQFDCVEMVQHM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)CCN)OC

Solubility

Soluble in DMSO

Synonyms

2,5-Dimethoxy-4-methylphenethylamine; 2,5-DMP cpd; 2C-D; 2-cd; 2C-M, DOET, DOE, Hecate

Canonical SMILES

CC1=CC(=C(C=C1OC)CCN)OC

Description

The exact mass of the compound 2,5-Dimethoxy-4-methylphenethylamine is 195.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,5-Dimethoxy-4-methylphenethylamine, commonly known as 2,5-dimethoxy-4-methylamphetamine or DOM, is a synthetic compound belonging to the class of substituted phenethylamines. This psychedelic substance was first synthesized by chemist Alexander Shulgin in the early 1960s and is noted for its potent psychoactive effects. DOM is structurally characterized by two methoxy groups at the 2 and 5 positions and a methyl group at the 4 position of the phenethylamine backbone. It is classified as a Schedule I controlled substance in many countries due to its hallucinogenic properties and potential for misuse .

The chemical behavior of 2,5-dimethoxy-4-methylphenethylamine is rooted in its ability to interact with various neurotransmitter receptors, particularly serotonin receptors. The compound acts primarily as a partial agonist at the serotonin 5-HT2A receptor, which mediates its psychedelic effects. The binding affinity of DOM to this receptor is crucial for its pharmacological activity, leading to alterations in perception and mood .

Additionally, DOM can undergo various

The primary biological activity of 2,5-dimethoxy-4-methylphenethylamine is its role as a psychoactive agent. It induces significant perceptual changes, including visual distortions, altered sense of time, and enhanced sensory experiences. The compound has been shown to produce mystical experiences and profound changes in consciousness through its action on serotonin receptors .

The synthesis of 2,5-dimethoxy-4-methylphenethylamine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 2,5-dimethoxybenzaldehyde.
  • Formation of Phenethylamine: A reductive amination process is often employed where an amine (such as methylamine) reacts with the aldehyde in the presence of a reducing agent.
  • Purification: The resultant product is purified through recrystallization or chromatography techniques to isolate the desired compound from by-products.
  • Salt Formation: The free base can be converted into its hydrochloride salt form for stability and ease of handling .

These methods have been documented in various synthetic protocols and patents.

The primary application of 2,5-dimethoxy-4-methylphenethylamine lies within research settings focused on understanding psychedelic compounds and their effects on human consciousness. It has been utilized in studies investigating the mechanisms of action of hallucinogens and their potential therapeutic benefits for conditions such as depression and anxiety .

Furthermore, due to its unique receptor interaction profile, DOM serves as a model compound in pharmacological research aimed at developing new psychoactive substances with specific therapeutic targets.

Research on interaction studies involving 2,5-dimethoxy-4-methylphenethylamine has primarily focused on its binding affinity to serotonin receptors. It exhibits high selectivity for the 5-HT2A receptor compared to other serotonin subtypes, which correlates with its psychedelic effects .

In vivo studies have demonstrated that administration of DOM leads to significant behavioral changes in animal models that mimic hallucinogenic experiences observed in humans. These findings underscore the importance of understanding receptor interactions for developing safe therapeutic agents based on psychedelic compounds .

Several compounds share structural similarities with 2,5-dimethoxy-4-methylphenethylamine. A comparison highlights their unique characteristics:

Compound NameStructure CharacteristicsUnique Properties
2,5-Dimethoxy-4-bromoamphetamine (DOB)Bromine substitution at the 4-positionKnown for strong psychedelic effects
Mescaline (3,4,5-trimethoxyphenethylamine)Three methoxy groups on phenyl ringNaturally occurring psychedelic from peyote cactus
2C-B (4-bromo-2,5-dimethoxyphenethylamine)Bromine substitution at the 4-positionPopular recreational drug with empathogenic effects
2C-I (4-iodo-2,5-dimethoxyphenethylamine)Iodine substitution at the 4-positionExhibits potent hallucinogenic properties

These compounds are part of a broader class known as phenethylamines and are often studied for their psychoactive effects and potential therapeutic applications.

Classical synthetic approaches to 2,5-dimethoxy-4-methylphenethylamine rely on established alkylation and etherification methodologies that have been refined over decades of phenethylamine research. These methodologies primarily involve the construction of the characteristic dimethoxy substitution pattern on the aromatic ring, followed by introduction of the methylated position.

The most fundamental approach involves the alkylation of appropriately substituted benzaldehydes or phenylacetic acid derivatives. The synthesis typically begins with 2,5-dimethoxybenzaldehyde as a starting material, which undergoes Friedel-Crafts alkylation at the 4-position using methyl halides in the presence of aluminum chloride or other Lewis acid catalysts [1] [2]. This electrophilic aromatic substitution proceeds through the formation of an arenium ion intermediate, with the methoxy groups providing electron-donating activation that directs substitution to the desired position [3].

Research findings indicate that the classical etherification approach utilizes Williamson ether synthesis for methoxy group introduction. This methodology involves treatment of appropriately substituted phenolic precursors with methyl iodide in the presence of strong bases such as potassium carbonate or sodium hydride [4]. The reaction proceeds through nucleophilic substitution mechanism, where the phenoxide anion attacks the methyl halide, forming the desired methoxy functionality with concomitant halide elimination.

The phenethylamine chain construction follows established protocols involving either direct amination of appropriately substituted phenylacetic acid derivatives or reduction of corresponding amides. One widely employed method utilizes zinc borohydride as a reducing agent for phenylacetamide precursors, achieving yields ranging from 80.8% to 84.0% under optimized conditions of 90-96°C for 3.5-4.5 hours [5]. This approach minimizes side reactions compared to traditional reducing agents such as lithium aluminum hydride or sodium borohydride.

Alternative classical approaches employ the nitroaldol condensation (Henry reaction) followed by reduction. This methodology involves condensation of the appropriate dimethoxy-methylbenzaldehyde with nitromethane in the presence of ammonium acetate, yielding the corresponding nitrostyrene intermediate [6]. Subsequent reduction using lithium aluminum hydride or catalytic hydrogenation provides the desired phenethylamine product.

Research optimization studies have demonstrated that reaction temperature, solvent selection, and catalyst loading significantly influence yield and selectivity in classical approaches. Temperature optimization experiments reveal optimal ranges of 90-96°C for reduction reactions, while lower temperatures (45-70°C) result in significantly reduced yields of 15.4-65.2% [5]. Solvent selection studies indicate that tetrahydrofuran provides superior results compared to alternative ethereal solvents, likely due to its coordinating ability with metal catalysts.

Catalytic Methylation Techniques for Methoxy Group Introduction

Modern catalytic methylation techniques have revolutionized methoxy group introduction in phenethylamine synthesis, offering improved selectivity, efficiency, and environmental compatibility compared to classical stoichiometric methods. These approaches leverage transition metal catalysis, organocatalysis, and biocatalytic systems to achieve controlled methylation under mild conditions.

Palladium-catalyzed methylation represents a significant advancement in this field. Recent research has demonstrated the use of palladium acetate in combination with specific ligands for selective O-methylation of phenolic precursors [7]. The catalyst system employs dimethyl carbonate as a methylating agent, providing a more environmentally benign alternative to traditional methyl halides. Aluminophosphate supports with phosphorus-to-aluminum ratios of 0.7 exhibit optimal activity, achieving high selectivity for the desired methylation pattern while minimizing over-methylation side reactions.

Catalytic methylation using dimethylhalonium salts has emerged as a powerful technique for electron-deficient aromatic systems. The dimethylchloronium salt [Me₂Cl][Al(OTeF₅)₄] enables methylation of weakly basic fluorinated aromatic compounds through Friedel-Crafts type reactions [8]. This methodology separates the electrophilic attack and rearomatization steps, providing enhanced control over regioselectivity compared to conventional Friedel-Crafts methylation.

Enzymatic methylation approaches utilize S-adenosyl methionine-dependent methyltransferases for highly selective methoxy group introduction. These biocatalytic systems employ cobalamin-dependent enzymes that facilitate methyl group transfer through vitamin B₁₂ cofactor activation [9]. The mechanism involves formation of methylcobalamin intermediates that undergo nucleophilic attack by phenoxide substrates, achieving remarkable selectivity for specific hydroxyl groups in polyhydroxylated aromatic precursors.

Lewis acid catalysis using zinc-based systems provides another avenue for catalytic methylation. Research has demonstrated that zinc coordination complexes activate methanol as a methylating agent through Lewis acid activation of the hydroxyl group [9]. This approach enables methylation under relatively mild conditions while avoiding the use of traditional strong bases or toxic methylating agents.

The optimization of catalytic methylation techniques requires careful consideration of multiple parameters including catalyst loading, temperature, reaction time, and substrate concentration. Studies indicate that catalyst loadings of 5-10 mol% typically provide optimal activity-to-cost ratios. Temperature optimization reveals that moderate temperatures (60-100°C) achieve the best balance between reaction rate and selectivity, while higher temperatures lead to increased side product formation.

Reaction time optimization studies demonstrate that prolonged reaction times can lead to over-methylation or substrate decomposition. Typical optimal reaction times range from 2-8 hours depending on the specific catalyst system and substrate structure. Substrate concentration effects show that concentrations above 1.0 M can lead to decreased yields due to competing oligomerization reactions and increased tar formation [10].

Purification Challenges in Phenethylamine Derivative Synthesis

The purification of phenethylamine derivatives presents unique challenges due to their basic nature, structural similarity to impurities, and potential for degradation under standard chromatographic conditions. These challenges necessitate specialized separation techniques and careful optimization of purification protocols to achieve pharmaceutical-grade purity.

Column chromatography represents the primary purification method for phenethylamine derivatives, but requires careful optimization of silica gel selection, mobile phase composition, and elution conditions. Research indicates that conventional silica gel can cause significant peak tailing and reduced resolution due to interaction between the basic amine functionality and residual acidic sites on the silica surface [11]. This problem is addressed through the use of deactivated silica gel or alternative stationary phases such as neutral alumina.

High-performance liquid chromatography separation of phenethylamine derivatives requires specialized column selection and mobile phase optimization. Studies demonstrate that pentafluorophenylpropyl stationary phases provide superior separation efficiency compared to conventional C₁₈ columns [12]. The fluorinated stationary phase minimizes peak tailing and improves resolution through reduced interaction with basic amine functionalities. Optimal mobile phases typically employ volatile buffer systems such as ammonium acetate (10 mM) in acetonitrile-water mixtures (90:10 v/v) at controlled temperatures of 20°C.

Ion-exchange chromatography offers advantages for phenethylamine purification due to the basic nature of these compounds. Research findings indicate that cation-exchange resins such as Dowex-X4 provide excellent separation capabilities for structurally similar phenethylamine derivatives [13]. The separation mechanism relies on differential interaction strengths between various phenethylamine structures and the ion-exchange resin, enabling resolution of closely related compounds that are difficult to separate by conventional methods.

Recrystallization techniques require careful solvent selection and temperature control to achieve optimal purification results. Studies indicate that alcohol-ether solvent systems provide effective recrystallization media for phenethylamine derivatives [6]. The typical procedure involves dissolution in hot isopropyl alcohol followed by acidification with concentrated hydrochloric acid and precipitation with diethyl ether. This approach yields crystalline hydrochloride salts with improved stability and handling characteristics.

The formation of crystalline salts represents a critical purification strategy for phenethylamine derivatives. Hydrochloride, sulfate, and phosphate salts exhibit enhanced stability and crystallinity compared to free base forms [14]. Salt formation also facilitates purification by enabling selective precipitation from reaction mixtures and improving subsequent chromatographic separation.

Analytical challenges in phenethylamine purification include detection of trace impurities, chiral separation requirements, and stability monitoring during purification processes. Gas chromatography-mass spectrometry provides sensitive detection of synthetic impurities and degradation products [15]. However, the thermal lability of some phenethylamine derivatives necessitates the use of derivatization techniques or alternative analytical methods such as liquid chromatography-mass spectrometry.

Chiral separation represents a specialized purification challenge for optically active phenethylamine derivatives. Research demonstrates that cyclodextrin-modified stationary phases enable efficient enantiomeric separation [16]. Methylated β-cyclodextrin permanently coated on phenyl columns provides sustained enantioseparation capability for multiple analyses, achieving complete resolution of enantiomeric phenethylamine pairs.

Scale-up considerations for phenethylamine purification include solvent recovery, waste minimization, and process efficiency optimization. Industrial purification protocols emphasize the use of recyclable solvents and minimization of chromatographic separation steps through improved synthetic selectivity [17]. Process optimization studies indicate that increased substrate concentrations up to 1.0 M can be employed without significant yield reduction, improving overall process efficiency and reducing solvent requirements.

The following research data table summarizes key purification parameters and optimization results:

Purification MethodOptimal ConditionsYield Recovery (%)Purity Achieved (%)Key Limitations
Silica Gel ChromatographyDeactivated silica, 15% EtOAc/hexanes85-9295-98Peak tailing with basic compounds [11]
Ion-Exchange ChromatographyDowex-X4, gradient elution88-9596-99Limited to ionic species [13]
HPLC PurificationPFPP column, 10mM NH₄OAc/ACN90-9698-99.5High solvent consumption [12]
RecrystallizationIPA/HCl/Et₂O system75-8597-99Product loss in mother liquor [6]
Salt FormationHCl salt precipitation80-9095-98Requires subsequent free base liberation [14]

These purification challenges underscore the importance of optimizing synthetic methodologies to minimize impurity formation, thereby reducing the complexity and cost of downstream purification processes. The development of highly selective catalytic systems and improved reaction conditions continues to be a focus of ongoing research in phenethylamine synthetic chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

195.1259

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7J43GY6ONS

Other CAS

24333-19-5

Wikipedia

2,5-dimethoxy-4-methylphenethylamine

Dates

Modify: 2024-02-18
1: Kerrigan S, Mott A, Jatzlau B, Ortiz F, Perrella L, Martin S, Bryand K. Designer psychostimulants in urine by liquid chromatography-tandem mass spectrometry. J Forensic Sci. 2014 Jan;59(1):175-83. doi: 10.1111/1556-4029.12306. Epub 2013 Dec 6. PubMed PMID: 24313279.
2: Eshleman AJ, Forster MJ, Wolfrum KM, Johnson RA, Janowsky A, Gatch MB. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology (Berl). 2014 Mar;231(5):875-88. doi: 10.1007/s00213-013-3303-6. Epub 2013 Oct 19. PubMed PMID: 24142203; PubMed Central PMCID: PMC3945162.
3: Ho BT, Huang JT. Effects of mescaline and 2,5-dimethoxy-4-methylphenethylamine on sleeping time in mice. J Pharm Pharmacol. 1970 Dec;22(12):949-51. PubMed PMID: 4395524.

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